molecular formula C23H28N2O2 B10878772 2-[5-(4-Nonylphenyl)-1,3,4-oxadiazol-2-YL]phenol

2-[5-(4-Nonylphenyl)-1,3,4-oxadiazol-2-YL]phenol

Cat. No.: B10878772
M. Wt: 364.5 g/mol
InChI Key: NRAFPOXZZFVICA-UHFFFAOYSA-N
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Description

2-[5-(4-Nonylphenyl)-1,3,4-oxadiazol-2-YL]phenol: 4-nonylphenyl-5-phenyl-1,3,4-oxadiazole , is a chemical compound with an intriguing structure. Let’s break it down:

    Phenol Ring: The core structure consists of a phenol ring (C₆H₅OH), which is a six-membered aromatic ring with a hydroxyl group attached to it.

    Oxadiazole Ring: Fused to the phenol ring, we have an oxadiazole ring (1,3,4-oxadiazole), which contains two nitrogen atoms and one oxygen atom. This heterocyclic ring imparts unique properties to the compound.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Industrial production methods typically involve large-scale synthesis using optimized conditions.
  • Solvent choice, temperature, and catalysts play crucial roles in achieving high yields.

Chemical Reactions Analysis

Reactions::

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions (e.g., halogenation, nitration).

    Reduction: Reduction of the oxadiazole ring may yield corresponding hydrazine derivatives.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Substitution: Halogens (e.g., Cl₂, Br₂) or nitric acid (HNO₃).

    Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.

Scientific Research Applications

    Chemistry: Used as a fluorescent probe due to its emission properties.

    Biology: Investigated for potential bioimaging applications.

    Medicine: Explored for its antimicrobial and antioxidant properties.

    Industry: Employed in the development of optical materials and sensors.

Mechanism of Action

  • The compound’s mechanism of action likely involves interactions with cellular receptors or enzymes.
  • Further studies are needed to elucidate specific molecular targets and pathways.

Comparison with Similar Compounds

    Similar Compounds: Other oxadiazole derivatives, such as 2-phenyl-1,3,4-oxadiazole.

    Uniqueness: The combination of nonylphenyl and oxadiazole moieties sets it apart from related compounds.

Properties

Molecular Formula

C23H28N2O2

Molecular Weight

364.5 g/mol

IUPAC Name

2-[5-(4-nonylphenyl)-1,3,4-oxadiazol-2-yl]phenol

InChI

InChI=1S/C23H28N2O2/c1-2-3-4-5-6-7-8-11-18-14-16-19(17-15-18)22-24-25-23(27-22)20-12-9-10-13-21(20)26/h9-10,12-17,26H,2-8,11H2,1H3

InChI Key

NRAFPOXZZFVICA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3O

Origin of Product

United States

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